molecular formula C24H51NO3 B12677279 Einecs 282-051-0 CAS No. 84083-03-4

Einecs 282-051-0

Cat. No.: B12677279
CAS No.: 84083-03-4
M. Wt: 401.7 g/mol
InChI Key: QVUATPXGZQRMDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of docosanoic acid, compound with 2-aminoethanol (1:1), involves the reaction of docosanoic acid with 2-aminoethanol. The reaction typically occurs under controlled conditions to ensure the correct stoichiometry and purity of the final product. The reaction can be represented as follows:

C22H44O2+C2H7NOC24H51NO3\text{C22H44O2} + \text{C2H7NO} \rightarrow \text{C24H51NO3} C22H44O2+C2H7NO→C24H51NO3

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Docosanoic acid, compound with 2-aminoethanol (1:1), can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Docosanoic acid, compound with 2-aminoethanol (1:1), has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of docosanoic acid, compound with 2-aminoethanol (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Docosanoic Acid: A long-chain fatty acid with similar chemical properties.

    2-Aminoethanol: An amino alcohol that can form similar compounds with other fatty acids.

Uniqueness

Docosanoic acid, compound with 2-aminoethanol (1:1), is unique due to its specific combination of a long-chain fatty acid and an amino alcohol. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

84083-03-4

Molecular Formula

C24H51NO3

Molecular Weight

401.7 g/mol

IUPAC Name

2-aminoethanol;docosanoic acid

InChI

InChI=1S/C22H44O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;3-1-2-4/h2-21H2,1H3,(H,23,24);4H,1-3H2

InChI Key

QVUATPXGZQRMDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)N

Origin of Product

United States

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